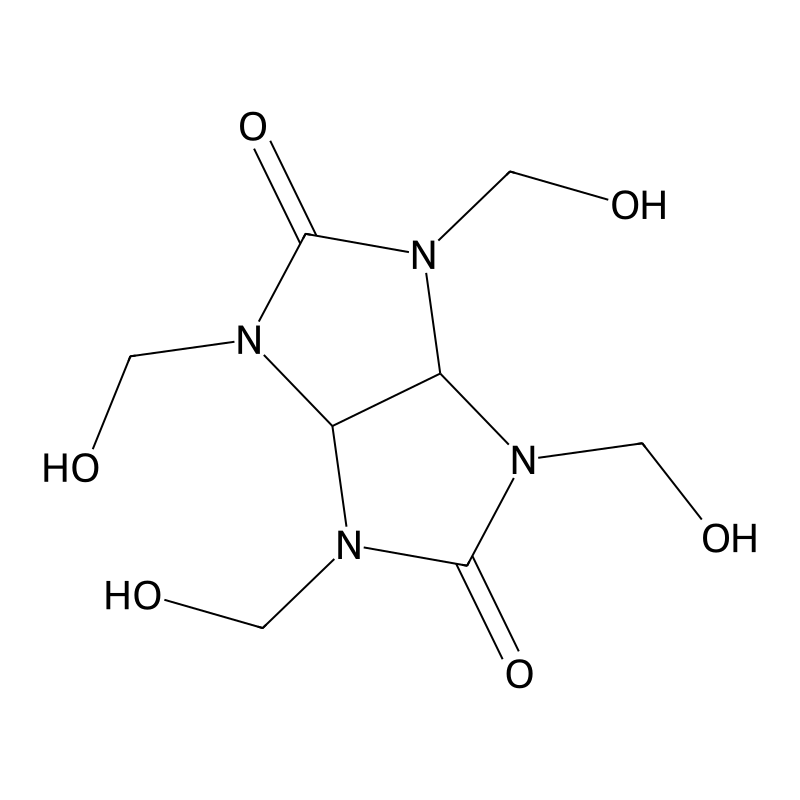Tetramethylol acetylenediurea

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Cross-linking Agent:
- TMA acts as a cross-linking agent, forming bonds between molecules. This property makes it valuable in various research fields, including:
- Polymer Chemistry: TMA is used to create cross-linked polymers with specific properties, such as improved strength, stability, and water resistance. Source:
- Biomaterials: TMA can be used to cross-link biomaterials like hydrogels, making them suitable for applications like drug delivery and tissue engineering. Source: )
Modifier of Resins and Coatings:
- TMA's ability to react with other molecules makes it useful for modifying resins and coatings. It can improve properties like:
Other Research Applications:
Tetramethylol acetylenediurea is a white crystalline powder with the chemical formula C₈H₁₄N₄O₆. It is synthesized from glycoluril through a reaction with formaldehyde. The structure of tetramethylol acetylenediurea includes two imide groups connected by a central urea group, with four methylol groups attached to the nitrogen atoms within the ring. This unique structure contributes to its significant crosslinking abilities and slow-release characteristics of formaldehyde, making it valuable in various applications .
- Synthesis Reaction: The primary reaction for synthesizing tetramethylol acetylenediurea can be represented as:
- Crosslinking Mechanism: In water-based coatings, tetramethylol acetylenediurea acts as a crosslinking agent. The methylol groups react with hydroxyl groups present in polymers, forming covalent bonds that enhance the structural integrity of the material .
- Slow Release of Formaldehyde: The compound is known for its ability to release formaldehyde slowly over time, which is beneficial for its use as a biocide in various products like paints and detergents .
The synthesis of tetramethylol acetylenediurea involves several steps:
- Starting Material: Glycoluril serves as the starting material.
- Reaction with Formaldehyde: Glycoluril is reacted with an excess of formaldehyde under controlled conditions to yield tetramethylol acetylenediurea.
- Purification: The product is typically purified through crystallization or other separation techniques to achieve the desired purity level for various applications .
Tetramethylol acetylenediurea has a wide range of applications across different industries:
- Crosslinking Agent: Used in water-based coatings and adhesives to improve durability.
- Biocide: Acts as an antimicrobial agent in paints, detergents, and cleaning products.
- Textile Finishing: Employed as a resin in textile treatments.
- Concrete Additive: Enhances the properties of concrete formulations by acting as a curing agent .
Research on the interactions involving tetramethylol acetylenediurea indicates that it can react with various functional groups in different formulations. For instance, it has been shown to interact with naphthalene derivatives, which can alter its properties and expand its utility in specific applications . Further studies are ongoing to explore additional interactions and their implications.
Similar Compounds: Comparison
Several compounds share similarities with tetramethylol acetylenediurea, particularly in terms of structure and application. Here are some notable examples:
Uniqueness of Tetramethylol Acetylenediurea
Tetramethylol acetylenediurea stands out due to its specific slow-release mechanism of formaldehyde and its dual functionality as both a crosslinker and biocide. This combination enhances its applicability in diverse fields such as coatings, textiles, and construction materials while maintaining environmental safety considerations.
Physical Description
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 38 of 353 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 315 of 353 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (17.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (27.3%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)-: ACTIVE








